molecular formula C11H10F2O2 B8448161 3-(3,4-difluorophenyl)dihydro-2H-pyran-4(3H)-one

3-(3,4-difluorophenyl)dihydro-2H-pyran-4(3H)-one

Cat. No. B8448161
M. Wt: 212.19 g/mol
InChI Key: VARUZWHYJZIZGW-UHFFFAOYSA-N
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Patent
US08486952B2

Procedure details

3,4-difluorophenylboronic acid was reacted as described in Intermediate X(2) with 3-iodo-4,4-dimethoxytetrahydro-2H-pyran (Intermediate X(1)) to give 3-(3,4-difluorophenyl)dihydro-2H-pyran-4(3H)-one (Intermediate Y(2)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][C:7]=1[F:8].I[CH:13]1[C:18](OC)([O:19]C)[CH2:17][CH2:16][O:15][CH2:14]1>>[F:1][C:2]1[CH:3]=[C:4]([CH:13]2[C:18](=[O:19])[CH2:17][CH2:16][O:15][CH2:14]2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)B(O)O
Step Two
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1COCCC1(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1COCCC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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